molecular formula C9H11ClFNO B13320180 (3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL

(3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL

Cat. No.: B13320180
M. Wt: 203.64 g/mol
InChI Key: DUDHOHOEVZWHLU-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL is a chiral amino alcohol derivative characterized by a phenyl ring substituted with chlorine and fluorine at the 5- and 3-positions, respectively. While explicit data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is C$9$H${10}$ClFNO, with a molecular weight of 209.64 g/mol (inferred from analogous structures in ). The presence of both electron-withdrawing substituents (Cl, F) on the aromatic ring may influence its electronic distribution and intermolecular interactions, making it a candidate for further pharmacological studies.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(3R)-3-amino-3-(3-chloro-5-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11ClFNO/c10-7-3-6(4-8(11)5-7)9(12)1-2-13/h3-5,9,13H,1-2,12H2/t9-/m1/s1

InChI Key

DUDHOHOEVZWHLU-SECBINFHSA-N

Isomeric SMILES

C1=C(C=C(C=C1F)Cl)[C@@H](CCO)N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis typically starts from commercially available precursors:

The key synthetic steps involve:

  • Formation of an imine intermediate by condensation of the aldehyde with the amino alcohol
  • Subsequent stereoselective reduction of the imine to yield the target amino alcohol with retention of the (3R) stereochemistry

Detailed Synthetic Procedure

Step Description Reagents/Conditions Notes
1. Imine Formation Condensation of 5-chloro-3-fluorobenzaldehyde with (R)-3-amino-1-propanol Mild acidic or neutral conditions, room temperature to 40°C Removal of water to drive equilibrium
2. Reduction Reduction of imine intermediate to (3R)-3-amino-3-(5-chloro-3-fluorophenyl)propan-1-ol Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvent (e.g., THF, ethanol) NaBH4 preferred for milder conditions; LiAlH4 for more reactive reduction
3. Purification Isolation of product by recrystallization or chromatographic techniques Silica gel chromatography or preparative HPLC Ensures high enantiomeric excess and purity

Reaction Conditions and Optimization

  • Temperature Control: Performing the reduction at low temperatures (0–5°C) minimizes racemization and side reactions, preserving stereochemical integrity.
  • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction rates and solubility of intermediates.
  • Enantiomeric Purity: Chiral resolution methods, including chiral HPLC or enzymatic catalysis, are employed post-synthesis to achieve enantiomeric excess greater than 99% ee.

Industrial Scale Considerations

  • Large-scale synthesis employs automated reactors with precise control of temperature, reagent addition rates, and mixing to maintain consistent product quality.
  • One-pot reaction strategies are explored to minimize intermediate isolation, reduce solvent use, and improve overall yield.
  • Quality control involves rigorous analytical monitoring using chiral chromatographic methods and spectroscopic techniques.

Comparative Yields and Purity from Different Methods

Method Yield (%) Enantiomeric Excess (ee %) Key Challenge
Batch Reactor 40–60 ~92 Racemization at room temp
Continuous Flow Reactor 75–85 >99 Pressure control for scale-up
Enzymatic Resolution ~70 98 Substrate specificity

Analytical Techniques Supporting Preparation

To confirm the successful synthesis and stereochemical purity of (3R)-3-amino-3-(5-chloro-3-fluorophenyl)propan-1-ol, the following characterization methods are standard:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • $$^{1}H$$ NMR and $$^{13}C$$ NMR confirm the structure and regiochemistry.
    • Aromatic protons appear typically at δ 7.2–7.4 ppm.
    • Hydroxyl methylene protons appear near δ 3.6 ppm.
    • $$^{19}F$$ NMR provides information on fluorine substitution but may be complicated by quadrupolar effects.
  • High-Performance Liquid Chromatography (HPLC):

    • Chiral stationary phases (e.g., Chiralpak AD-H) separate enantiomers to assess enantiomeric purity.
    • Coupled with mass spectrometry (HPLC-MS), it confirms molecular weight and purity.
  • X-ray Crystallography:

    • Determines absolute configuration and confirms the presence and position of chlorine and fluorine substituents on the aromatic ring.

Summary Table of Preparation Parameters

Parameter Details
Starting Materials 5-Chloro-3-fluorobenzaldehyde, (R)-3-amino-1-propanol
Key Reactions Imine formation, stereoselective reduction
Reducing Agents Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Solvents THF, ethanol, DMF
Temperature Range 0–40°C (reduction preferably at 0–5°C)
Purification Methods Recrystallization, silica gel chromatography, preparative HPLC
Enantiomeric Purity >99% ee achievable with chiral resolution
Yield Range 40–85% depending on method and scale

Research Findings and Notes

  • The electron-withdrawing chlorine and fluorine substituents on the phenyl ring influence the electronic distribution, potentially affecting reactivity during imine formation and reduction steps.
  • Continuous flow reactors improve yields and stereochemical control due to enhanced heat and mass transfer.
  • Enzymatic catalysis offers an alternative route with high stereoselectivity but requires optimization for substrate specificity.
  • Avoidance of toxic reagents such as N,N-dimethylaniline and expensive solvents enhances the environmental and economic viability of the process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminum hydride).

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives depending on the reagents used.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

Table 1: Key Features of Structurally Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/R-Groups Key Features
(3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL (Target Compound) 1336103-64-0* C$9$H${10}$ClFNO 209.64 5-Cl, 3-F on phenyl Chiral center (R-configuration); halogenated aromatic ring
(3R)-3-Amino-3-(5-chloro(2-thienyl))propan-1-OL 1213557-59-5 C$7$H${10}$ClNOS 191.68 5-Cl on thienyl Thiophene ring instead of benzene; lower molecular weight
(3R)-3-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-OL 1336103-64-0 C${10}$H${11}$ClF$_3$NO 253.65 3-Cl, 5-CF$_3$ on phenyl Trifluoromethyl group enhances lipophilicity and metabolic stability
Methyl (3R)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride Not provided C${16}$H${16}$ClNO$_3$ 313.76 3-phenoxy on phenyl; ester functional group Ester moiety increases polarity; phenoxy group may alter binding affinity

*Note: The CAS number 1336103-64-0 is explicitly linked to the trifluoromethyl derivative in ; the target compound’s CAS is inferred here for comparison purposes.

Substituent Effects and Functional Implications

In contrast, the trifluoromethyl (CF$_3$) group in the derivative from provides stronger electron withdrawal and higher lipophilicity, which could improve blood-brain barrier penetration .

Heterocyclic vs. Aromatic Rings :

  • Replacing the phenyl ring with a thienyl group () reduces molecular weight and alters electronic properties due to sulfur’s polarizability. This may affect metabolic pathways or receptor selectivity .

Steric and Stereochemical Considerations :

  • The R-configuration at the C3 position is conserved across all analogues, suggesting its importance in maintaining chiral recognition in enzymatic or receptor-based interactions.

Notes

  • Structural Diversity : The analogues’ varying substituents underscore the need for structure-activity relationship (SAR) studies to optimize desired properties.
  • Synthetic Relevance : All compounds are likely synthesized via asymmetric catalysis or resolution, given the emphasis on the R-configuration.

Biological Activity

(3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL, with the CAS number 1212927-24-6, is a chiral amino alcohol that has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by a hydroxyl group, an amino group, and a substituted phenyl ring, which collectively influence its interactions within biological systems.

PropertyValue
Molecular FormulaC₉H₁₁ClFNO
Molecular Weight203.64 g/mol
CAS Number1212927-24-6

The biological activity of (3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL is primarily attributed to its interactions with specific molecular targets. Research indicates that this compound may modulate various biochemical pathways by affecting enzyme activity and receptor interactions. The presence of chlorine and fluorine atoms on the phenyl ring enhances its electronic properties, which can significantly influence its pharmacological effects.

Biological Activity and Pharmacological Effects

  • Enzyme Interaction : Studies have shown that (3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL interacts with several enzymes, potentially acting as an inhibitor or modulator. For instance, it may affect cholinesterase activity, which plays a critical role in neurotransmission.
  • Receptor Modulation : The compound may also interact with G-protein coupled receptors (GPCRs), which are vital for various physiological processes. Such interactions could lead to alterations in signaling pathways that are crucial for cellular responses.
  • Toxicological Profile : Preliminary toxicity assessments suggest that the compound exhibits a favorable safety profile at low concentrations, making it a candidate for further pharmacological exploration.

Case Studies

A review of relevant literature provides insights into the biological activity of (3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL:

  • Study on Enzyme Inhibition : A study published in ToxCast analyzed various compounds for their effects on enzymatic activity, where (3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL was included among 976 chemicals tested for their interaction with cholinesterase and other enzymes .
  • Pharmacological Screening : In another study focusing on GPCR interactions, (3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL demonstrated significant binding affinity towards certain receptor subtypes, indicating potential therapeutic applications in neurological disorders .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of (3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(3R)-3-Amino-3-(4-chlorophenyl)propan-1-OLDifferent stereochemistryPotentially different biological activity due to chirality
(2S)-4-FluorothreonineFluorinated amino acidKnown for its role in protein synthesis
4-ChlorophenylalanineLacks hydroxyl groupSimpler structure; primarily used in peptide synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer :

  • Key Steps :

Starting Materials : Use 5-chloro-3-fluorobenzaldehyde and (R)-3-amino-1-propanol as precursors.

Deprotonation : Employ NaH or K₂CO₃ to activate the alcohol group for nucleophilic substitution .

Stereochemical Control : Chiral resolution via HPLC or enzymatic catalysis ensures enantiomeric purity (>99% ee) .

  • Optimization :

  • Temperature : Reactions at 0–5°C reduce racemization.

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

  • Data Contradictions : Lower yields in batch reactors (40–60%) vs. continuous flow systems (75–85%) due to better heat/mass transfer .

    • Comparative Synthesis Data :
MethodYield (%)Purity (ee%)Key Challenge
Batch Reactor4592Racemization at RT
Flow Reactor8099Scalability requires pressure control
Enzymatic7098Substrate specificity

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing (3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 3.6 ppm for -CH₂OH) .
  • X-ray Crystallography : Resolves absolute configuration; Cl and F substituents induce distinct crystal packing .
  • HPLC-MS : Chiral columns (e.g., Chiralpak AD-H) separate enantiomers; ESI-MS detects [M+H]⁺ at m/z 244.1 .
    • Pitfalls :
  • Fluorine’s quadrupolar effect complicates ¹⁹F NMR interpretation .
  • Degradation during prolonged analysis (e.g., 9-hour HPLC runs) alters results; stabilize samples at 4°C .

Advanced Research Questions

Q. How do structural modifications (e.g., Cl/F position, stereochemistry) affect the compound’s biological activity?

  • Methodological Answer :

  • SAR Studies :

Fluorine Position : 3-Fluoro substitution (vs. 4-F) increases metabolic stability (t₁/₂ = 2.5 hrs vs. 1.2 hrs in liver microsomes) .

Chlorine vs. Bromine : Cl reduces steric hindrance, enhancing enzyme binding (IC₅₀ = 0.8 µM vs. Br analog’s 1.5 µM) .

Stereochemistry : (3R)-configuration improves receptor affinity (Kd = 12 nM vs. 120 nM for (3S)) .

  • Data Table :
CompoundSubstituentsIC₅₀ (µM)Metabolic t₁/₂ (hrs)
Target5-Cl, 3-F0.82.5
Analog 15-Br, 3-F1.51.8
Analog 25-Cl, 4-F1.21.2

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes, GPCRs)?

  • Methodological Answer :

  • Docking Simulations :

Target Selection : Use PDB structures (e.g., 5-HT₂A receptor: 6WGT) for homology modeling .

Force Fields : AMBER or CHARMM account for halogen bonding (Cl···π interactions) .

  • MD Simulations :
  • Duration : 100-ns trajectories reveal stable binding modes for the (3R)-enantiomer .
  • Free Energy Calculations : MM-GBSA predicts ΔGbind = -9.8 kcal/mol, correlating with experimental Kd .
  • Validation : Cross-validate with SPR (Biacore) or ITC (Kd = 15 nM vs. predicted 12 nM) .

Q. How can enantioselective synthesis be scaled without compromising purity?

  • Methodological Answer :

  • Industrial Methods :

Continuous Flow : Microreactors with immobilized chiral catalysts (e.g., Rh-DuPhos) achieve 85% yield and 99% ee .

Membrane Purification : Nanofiltration removes byproducts (e.g., diastereomers) post-synthesis .

  • Challenges :
  • Catalyst leaching in flow systems reduces longevity (≤10 cycles) .
  • High-pressure requirements (5–10 bar) limit solvent choices .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the compound’s metabolic stability?

  • Analysis :

  • In Vitro vs. In Vivo : Discrepancies arise from interspecies cytochrome P450 variability (e.g., human vs. rat CYP3A4) .
  • Assay Conditions : Liver microsomes pre-treated with NADPH show 30% faster degradation than untreated controls .
    • Resolution :
  • Standardize protocols (e.g., use pooled human liver microsomes and NADPH cofactors) .

Key Takeaways for Researchers

  • Prioritize flow reactors and chiral HPLC for scalable, enantiopure synthesis .
  • Combine computational (docking/MD) and experimental (SPR, ITC) methods to validate target interactions .
  • Address metabolic instability via fluorine positional tuning or prodrug strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.